molecular formula C8H15NO3 B1619567 methyl N-acetylvalinate CAS No. 52152-47-3

methyl N-acetylvalinate

Cat. No.: B1619567
CAS No.: 52152-47-3
M. Wt: 173.21 g/mol
InChI Key: KCHNPFJMSOGXIT-UHFFFAOYSA-N
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Preparation Methods

Methyl N-acetylvalinate can be synthesized through various methods. One common synthetic route involves the acetylation of valine followed by esterification. The reaction conditions typically include the use of acetic anhydride and methanol in the presence of a catalyst . Industrial production methods may involve similar steps but on a larger scale, ensuring higher yields and purity .

Chemical Reactions Analysis

Methyl N-acetylvalinate undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl N-acetylvalinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl N-acetylvalinate exerts its effects involves its role as a metabolite. It participates in various biochemical pathways, interacting with enzymes and other molecular targets to facilitate metabolic processes .

Comparison with Similar Compounds

Methyl N-acetylvalinate can be compared with other valine derivatives such as:

  • Methyl N-acetyl-D-valinate
  • N-acetylvaline methyl ester
  • Methyl 2-acetamido-3-methylbutanoate

These compounds share similar structures but differ in their specific functional groups and stereochemistry, which can influence their reactivity and applications .

Properties

IUPAC Name

methyl 2-acetamido-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-5(2)7(8(11)12-4)9-6(3)10/h5,7H,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHNPFJMSOGXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20306733
Record name methyl N-acetylvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52152-47-3
Record name DL-Valine, methyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl N-acetylvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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